Comparative Potency in PI Hydrolysis Assays: Calindol Exhibits Intermediate Potency Between NPS R-568 and Cinacalcet
In a standardized PI hydrolysis assay performed in the presence of 2 mM extracellular Ca²⁺, calindol stimulates [³H]inositol phosphate accumulation in HEK293 cells expressing the human CaSR with an EC₅₀ of 0.31 µM [1]. Under identical assay conditions, the reference calcimimetic NPS R-568 exhibits an EC₅₀ of 0.31 µM, indicating equipotency [2]. In contrast, the clinically approved calcimimetic cinacalcet demonstrates an EC₅₀ of 79.4 nM in HEK293T cells, representing approximately 4-fold greater potency than calindol in this assay system .
| Evidence Dimension | EC₅₀ for PI Hydrolysis (hCaSR) |
|---|---|
| Target Compound Data | 0.31 µM (310 nM) |
| Comparator Or Baseline | NPS R-568: 0.31 µM; Cinacalcet: 79.4 nM |
| Quantified Difference | Calindol is equipotent to NPS R-568; Cinacalcet is ~4-fold more potent than calindol |
| Conditions | HEK293 cells expressing human CaSR; 2 mM extracellular Ca²⁺; [³H]inositol phosphate accumulation |
Why This Matters
Calindol serves as a moderately potent CaSR PAM, ideal for studies where the high potency of cinacalcet may limit the dynamic range of concentration-response analyses or where direct comparison to the widely used research tool NPS R-568 is required.
- [1] Kessler A, Faure H, Petrel C, Ruat M, Dauban P, Dodd RH. N2-benzyl-N1-(1-(1-naphthyl)ethyl)-3-phenylpropane-1,2-diamines and conformationally restrained indole analogues: development of calindol as a new calcimimetic acting at the calcium sensing receptor. Bioorg Med Chem Lett. 2004 Jun 21;14(12):3345-3349. View Source
- [2] Petrel C, Kessler A, Dauban P, Dodd RH, Rognan D, Ruat M. Positive and Negative Allosteric Modulators of the Ca2+-sensing Receptor Interact within Overlapping but Not Identical Binding Sites in the Transmembrane Domain. J Biol Chem. 2004 Apr 30;279(18):18990-18997. View Source
